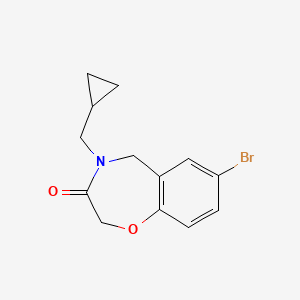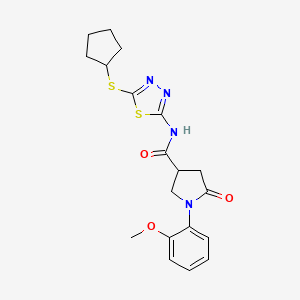
N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound characterized by its unique molecular structure and diverse applications in scientific research. The compound belongs to the class of thiadiazole derivatives, which are known for their broad spectrum of biological activities. Researchers are particularly interested in this compound for its potential roles in medicinal chemistry, material science, and other industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide generally involves the following steps:
Formation of Thiadiazole Core: The core thiadiazole ring can be synthesized through the reaction of appropriate thioamides with hydrazine derivatives under controlled conditions to ensure the formation of the desired thiadiazole ring.
Attachment of the Cyclopentylthio Group: The cyclopentyl group can be introduced via nucleophilic substitution reactions involving thiolates and cyclopentyl halides.
Introduction of Methoxyphenyl and Pyrrolidine Moieties: The methoxyphenyl group can be incorporated through Friedel-Crafts acylation, while the pyrrolidine ring is typically introduced via amide bond formation between the corresponding carboxylic acid and amine precursors.
Industrial Production Methods
Industrial production of this compound would likely involve multi-step synthesis with optimization at each stage for yield and purity. Key considerations include reaction scaling, cost-effectiveness, and minimizing by-products. Catalysts and solvents play a significant role in enhancing reaction rates and selectivity in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is known to undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert specific functionalities within the molecule, such as ketones to alcohols.
Substitution: Nucleophilic substitution reactions are common, particularly at the thiadiazole ring, where the cyclopentylthio group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid under mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halides, alkylating agents, or other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted thiadiazoles.
Aplicaciones Científicas De Investigación
N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several important applications:
Medicinal Chemistry: The compound is explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural attributes that interact with biological targets.
Biology: Used in studies involving enzyme inhibition, signal transduction pathways, and cellular assays to elucidate biological mechanisms.
Material Science: Its structural properties make it a candidate for use in developing new materials with specific electronic or photonic characteristics.
Industry: May serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects typically involves:
Interaction with Molecular Targets: Binding to specific proteins or enzymes to inhibit or modify their activity, which can affect various biological pathways.
Pathways Involved: Depending on the application, it might influence pathways related to inflammation, cell cycle regulation, or microbial survival mechanisms.
Comparación Con Compuestos Similares
Compared to other thiadiazole derivatives, N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide stands out due to:
Unique Substituent Groups: The combination of cyclopentylthio and methoxyphenyl groups imparts distinct chemical properties.
Enhanced Biological Activity: This compound may show greater efficacy or selectivity in biological assays compared to other similar molecules.
List of Similar Compounds
N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-phenyl-5-oxopyrrolidine-3-carboxamide
N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
This should provide a comprehensive overview of the compound this compound. Let me know if there's anything more specific you'd like to explore!
Propiedades
IUPAC Name |
N-(5-cyclopentylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S2/c1-26-15-9-5-4-8-14(15)23-11-12(10-16(23)24)17(25)20-18-21-22-19(28-18)27-13-6-2-3-7-13/h4-5,8-9,12-13H,2-3,6-7,10-11H2,1H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAVGHVCPCHCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NN=C(S3)SC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
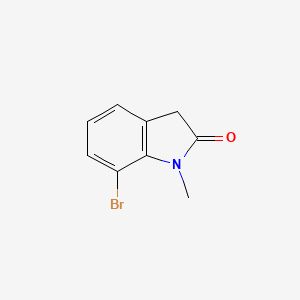
![4-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2887846.png)
![(E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2887847.png)
![4-Bromo-2-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol](/img/structure/B2887848.png)
![N'-(3,5-DIMETHOXYBENZOYL)-4-[(2,6-DIMETHYLMORPHOLIN-4-YL)SULFONYL]BENZOHYDRAZIDE](/img/structure/B2887853.png)

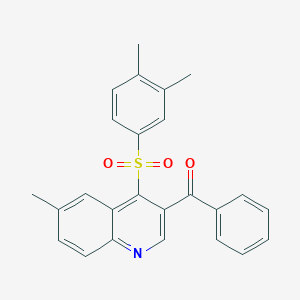
![2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide](/img/structure/B2887857.png)
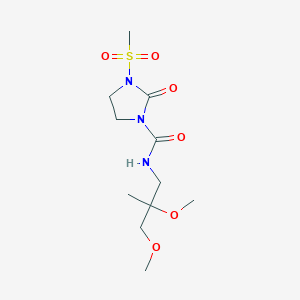


![4-(2,6-difluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2887865.png)

